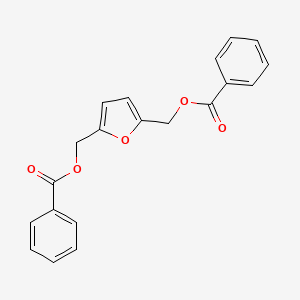
2,5-Bis-benzoyloxymethyl-furane
Descripción general
Descripción
2,5-Bis-benzoyloxymethyl-furane is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This compound is particularly notable for its two benzoyloxymethyl groups attached to the 2 and 5 positions of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-benzoyloxymethyl-furane typically involves the benzoylation of 2,5-bis(hydroxymethyl)furan. This process can be achieved through the following steps:
Starting Material: The synthesis begins with 2,5-bis(hydroxymethyl)furan, which can be derived from 5-hydroxymethylfurfural (HMF) through catalytic hydrogenation.
Benzoylation Reaction: The hydroxyl groups of 2,5-bis(hydroxymethyl)furan are then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Large-scale catalytic hydrogenation of 5-hydroxymethylfurfural to produce 2,5-bis(hydroxymethyl)furan.
Benzoylation: The benzoylation step is optimized for industrial conditions, often using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis-benzoyloxymethyl-furane undergoes various chemical reactions, including:
Reduction: Reduction of the benzoyl groups can yield 2,5-bis(hydroxymethyl)furan.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis(benzoyloxymethyl)furan-3,4-dicarboxylic acid.
Reduction: 2,5-Bis(hydroxymethyl)furan.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis-benzoyloxymethyl-furane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,5-Bis-benzoyloxymethyl-furane exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and microbial resistance.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A precursor to 2,5-Bis-benzoyloxymethyl-furane, used in similar applications.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
5-Hydroxymethylfurfural: A key intermediate in the synthesis of various furan-based compounds.
Uniqueness
This compound is unique due to its dual benzoyloxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials.
Propiedades
IUPAC Name |
[5-(benzoyloxymethyl)furan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-19(15-7-3-1-4-8-15)23-13-17-11-12-18(25-17)14-24-20(22)16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNMOONTZSEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















